molecular formula C16H27NO5S B273168 2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

Cat. No. B273168
M. Wt: 345.5 g/mol
InChI Key: LAWOVHRKNBLGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide, also known as PEP-2, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamides, which are widely used in medicinal chemistry due to their diverse pharmacological properties. PEP-2 has been found to exhibit a range of interesting biological activities, making it a promising candidate for further investigation.

Mechanism of Action

The mechanism of action of 2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of several neurotransmitter systems in the brain. Specifically, this compound has been found to interact with dopamine and serotonin receptors, as well as with the sigma-1 receptor. These interactions lead to changes in the release and uptake of these neurotransmitters, which can affect various aspects of behavior and cognition.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects, many of which are related to its interactions with neurotransmitter systems. For example, this compound has been found to increase the release of dopamine and serotonin in certain brain regions, leading to changes in mood and behavior. It has also been shown to modulate the activity of ion channels in neurons, which can affect their excitability and firing patterns.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide in lab experiments is its specificity for certain neurotransmitter systems. This allows researchers to selectively manipulate these systems without affecting others, which can be useful for studying their individual contributions to behavior and cognition. However, one limitation of this compound is its relatively low potency compared to other compounds that target the same systems. This can make it difficult to achieve the desired effects at low concentrations, which can limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research on 2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide. One area of interest is its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression and schizophrenia. Another direction is the development of more potent and selective analogs of this compound, which could be useful for studying specific neurotransmitter systems in greater detail. Finally, there is also potential for using this compound as a tool for studying the role of neurotransmitter systems in various animal models of behavior and disease.

Synthesis Methods

The synthesis of 2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide involves several steps, starting with the reaction of 2,5-dimethoxybenzenesulfonyl chloride with 3-ethoxypropylamine. This is followed by the addition of methyl magnesium bromide to the resulting intermediate, which leads to the formation of this compound. The overall yield of this process is around 30%, making it a relatively efficient method for producing this compound.

Scientific Research Applications

2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide has been studied extensively in the context of neuroscience research, particularly in relation to its effects on the central nervous system. One of the key areas of interest has been its potential as a tool for studying the mechanisms of action of various neurotransmitters, such as dopamine and serotonin. This compound has been found to modulate the activity of these neurotransmitters, leading to changes in behavior and cognition.

properties

Molecular Formula

C16H27NO5S

Molecular Weight

345.5 g/mol

IUPAC Name

2,5-diethoxy-N-(3-ethoxypropyl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H27NO5S/c1-5-20-10-8-9-17-23(18,19)16-12-14(21-6-2)13(4)11-15(16)22-7-3/h11-12,17H,5-10H2,1-4H3

InChI Key

LAWOVHRKNBLGKE-UHFFFAOYSA-N

SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC

Canonical SMILES

CCOCCCNS(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.